[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate
Overview
Description
[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate: is a complex organic compound that features a benzimidazole core substituted with dimethyl groups and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative. The dimethyl groups are introduced via alkylation reactions. The methoxyphenoxy moiety is then attached through etherification reactions. Finally, the acetate group is introduced using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the methoxyphenoxy moiety.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The benzimidazole core is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The methoxyphenoxy moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A simpler derivative that lacks the methoxyphenoxy and acetate groups.
4-Methoxyphenoxyacetic acid: Contains the methoxyphenoxy moiety but lacks the benzimidazole core.
Benzimidazole: The parent compound without any substitutions.
Uniqueness
The uniqueness of [1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate lies in its combined structural features
Properties
IUPAC Name |
[1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-9-20-21(10-15(14)2)23(13-22-20)11-19(27-16(3)24)12-26-18-7-5-17(25-4)6-8-18/h5-10,13,19H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQRZNDVJTWTAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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